2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Overview
Description
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, fused with a benzene ring and a fluorophenyl group. Benzothiazepines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one typically involves the condensation of o-aminothiophenol with a suitable ketone or aldehyde. One common method includes the reaction of o-aminothiophenol with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazepine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an antidepressant, anticonvulsant, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are crucial for its antidepressant and anticonvulsant effects. Additionally, it can inhibit certain enzymes and receptors involved in cancer cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: Lacks the fluorine atom, resulting in different pharmacological properties.
2-(4-Chloro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: Contains a chlorine atom instead of fluorine, which can alter its biological activity.
2-(4-Methyl-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: The presence of a methyl group instead of fluorine affects its chemical reactivity and pharmacokinetics.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved therapeutic efficacy compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZINKOICXKDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349416 | |
Record name | ST094272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141944-00-5 | |
Record name | ST094272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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